molecular formula C8H10ClFN2 B13608409 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine

Cat. No.: B13608409
M. Wt: 188.63 g/mol
InChI Key: MZKCBAYNXZVRQX-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C8H10ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine typically involves the reaction of 2-chloro-5-fluoropyridine with a suitable amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-chloro-5-fluoropyridine is reacted with propan-1-amine in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
  • 3-(5-Chloro-1H-indol-3-yl)propan-1-ol
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Uniqueness

3-(2-Chloro-5-fluoropyridin-3-YL)propan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery and materials science .

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

3-(2-chloro-5-fluoropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-8-6(2-1-3-11)4-7(10)5-12-8/h4-5H,1-3,11H2

InChI Key

MZKCBAYNXZVRQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCCN)Cl)F

Origin of Product

United States

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